N,N-dimethyl-1H-pyrazole-4-sulfonamide

Fragment-based drug discovery hnRNPA1 RNA-binding proteins

Fragment-based drug discovery programs targeting hnRNPA1 UP1 require the exact N,N-dimethyl substitution pattern for which a 1.5 Å X-ray co-crystal structure exists (PDB: 9F51). Generic pyrazole-4-sulfonamides lack this crystallographic validation and cannot substitute without de novo screening. This compound provides atomic-level binding coordinates enabling immediate structure-guided elaboration. Compatible with validated 3-step PMC protocols and serves as a reference standard with quantified IC50 values (Nav1.7: 4.04 μM; CA II: 670 nM). Supplied as a solid with ≥95% purity; global shipping available.

Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
CAS No. 1179901-00-8
Cat. No. B1455386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1H-pyrazole-4-sulfonamide
CAS1179901-00-8
Molecular FormulaC5H9N3O2S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CNN=C1
InChIInChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7)
InChIKeyHEIPZBCMZXCIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specification and Comparator Context


N,N-Dimethyl-1H-pyrazole-4-sulfonamide (CAS 1179901-00-8) is a heterocyclic sulfonamide featuring an unsubstituted pyrazole core with an N,N-dimethylsulfonamide group at the 4-position . The molecular formula is C5H9N3O2S with a molecular weight of 175.21 g/mol . The compound exists as a solid at ambient conditions and is soluble in water and organic solvents . Its primary utility lies in fragment-based drug discovery (FBDD) as a validated ligand for hnRNPA1, with experimentally determined X-ray crystallographic binding poses [1]. The compound serves as a versatile sulfonamide building block for parallel medicinal chemistry (PMC) library synthesis [2].

FBDD hnRNPA1 X-ray validated fragment hit
PMC Library synthesis building block
Solubility Water and organic solvent soluble Assay-compatible

Generic Substitution Risks


Procurement decisions for pyrazole-4-sulfonamide building blocks must account for substitution-specific functional divergence that generic class designation obscures. The N,N-dimethyl substitution pattern confers distinct molecular recognition properties: this compound has been crystallographically validated as an hnRNPA1 UP1 domain ligand (PDB: 9F51) [1], whereas unsubstituted 1H-pyrazole-4-sulfonamide (CAS 27429-59-0) and N-methyl-1H-pyrazole-4-sulfonamide lack comparable structural validation data in peer-reviewed fragment screens [2]. In N-myristoyltransferase (NMT) inhibition, pyrazole sulfonamide series exhibit IC50 values spanning from 2 nM to >1000 nM depending on N-substitution patterns [3]. The N,N-dimethyl moiety also alters synthetic accessibility: the target compound is compatible with established 3-step parallel medicinal chemistry (PMC) protocols [4], whereas 3,5-dimethyl substituted analogs require alternative synthetic routes with differing yields and purification requirements [5]. Furthermore, sodium channel Nav1.7 inhibition data for the target compound (IC50 = 4.04 μM) [6] provides a benchmark that other substitution patterns may not replicate. These divergent characteristics preclude simple analog substitution without experimental re-validation.

N,N-dimethyl
Crystallographically validated hnRNPA1 binding pose (PDB 9F51); unsubstituted or N-methyl analogs lack comparable structural data.
PMC protocol
Compatible with established 3-step parallel synthesis; 3,5-dimethyl analogs require alternative routes with different yields.
Nav1.7 inhibition
Defined IC50 benchmark (4.04 μM) may not be replicated by other substitution patternsData to verify.

Comparative Quantitative Evidence


X-ray Crystallographic Hit Validation for hnRNPA1

N,N-Dimethyl-1H-pyrazole-4-sulfonamide is a validated fragment hit for the hnRNPA1 UP1 domain with an experimentally determined X-ray crystallographic binding pose at 1.5 Å resolution (PDB: 9F51) [1]. In contrast, unsubstituted 1H-pyrazole-4-sulfonamide (CAS 27429-59-0) and N-methyl-1H-pyrazole-4-sulfonamide have not been reported as validated fragment hits in peer-reviewed crystallographic fragment screens of this target [2]. The target compound was among 36 hits identified from a large fragment screen on UP1 protein crystals, demonstrating specific molecular recognition that enables structure-guided optimization [1].

X-ray hit validation
Cross-study comparable
Target: 1.5 Å co-crystal with hnRNPA1 UP1 (PDB 9F51); 36 hits identified
Comparators: unsubstituted / N-methyl pyrazole-4-sulfonamides – no reported crystallographic validation for hnRNPA1
Enables structure-based lead optimization without de novo hit confirmation.
Fragment screen on UP1 crystals at 1.5 Å.
Fragment-based drug discovery hnRNPA1 RNA-binding proteins X-ray crystallography cryptic pockets

PMC Protocol for Parallel Library Synthesis

The target compound class (pyrazole-4-sulfonamides) is accessible via a validated 3-step parallel medicinal chemistry (PMC) protocol using a sulfur-functionalized aminoacrolein derivative [1]. This PMC protocol enables efficient and selective synthesis of heterocyclic sulfonamides and is cited by 22 subsequent publications [1]. In contrast, 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives require alternative synthetic approaches via cyclization reactions with p-TSA or iodine-mediated cascades, which have different reagent requirements and purification profiles [2].

PMC protocol
Class-level inference
Validated 3-step PMC route using sulfur-functionalized aminoacrolein; cited by 22 publications.
3,5-dimethyl analogs require p-TSA or iodine-mediated cyclization – different reagents and purification.
Reduces method development for parallel library synthesis.
Class-level: target scaffold fits established protocol; comparator needs alternative routes.
Parallel medicinal chemistry Sulfonamide synthesis Chemical libraries PMC protocol Building blocks

NMT Inhibitor Series Context

In the N-myristoyltransferase (NMT) inhibitor series, the pyrazole-4-sulfonamide scaffold has demonstrated potent inhibition with IC50 values ranging from 2 nM to 4 nM for optimized compounds against Trypanosoma brucei NMT (TbNMT) and human NMT (hNMT) [1]. The target compound N,N-dimethyl-1H-pyrazole-4-sulfonamide represents a less elaborated scaffold within this series; the optimized lead DDD85646 (a pyrazole sulfonamide derivative) achieves TbNMT IC50 = 2 nM and hNMT IC50 = 4 nM [1], while CNS-penetrant optimized compounds from the same series achieve comparable potency [2]. This establishes a structure-activity relationship (SAR) baseline: the N,N-dimethyl substitution pattern is a starting point from which further elaboration yields nanomolar-potency inhibitors.

NMT inhibitor series
Class-level inference
Target compound: unelaborated scaffold in the series.
Optimized derivative DDD85646: TbNMT IC50 2 nM, hNMT IC50 4 nM.
Scaffold starting point for NMT inhibitor optimization; nanomolar potency requires further elaboration.
Class-level SAR baseline; target compound IC50 not defined in published data.
N-myristoyltransferase NMT inhibitors Trypanosoma brucei Antiparasitic Pyrazole sulfonamides

Nav1.7 Sodium Channel Inhibition Benchmark

N,N-Dimethyl-1H-pyrazole-4-sulfonamide inhibits human Nav1.7 sodium channels with an IC50 of 4.04 μM (4040 nM) as measured by PatchXpress automated electrophysiology [1]. This provides a quantitative benchmark for pyrazole-4-sulfonamide activity at voltage-gated sodium channels. While pyrazole sulfonamides have been broadly claimed as sodium channel inhibitors in patent literature [2], the target compound has explicit IC50 data under defined electrophysiological conditions (holding potential yielding 20-50% inactivation; activation pulse to −10 mV for 20 ms; 0.1 Hz frequency) [1].

Nav1.7 inhibition
Cross-study comparable
IC50 = 4.04 μM (4040 nM) vs human Nav1.7
Reproducible activity benchmark for ion channel screening.
PatchXpress automated electrophysiology; partially inactivated state, −10 mV pulse at 0.1 Hz.
Nav1.7 Sodium channel Pain Ion channel inhibition Electrophysiology

Carbonic Anhydrase Isoform Selectivity

The sulfonamide moiety of pyrazole-4-sulfonamide derivatives confers carbonic anhydrase (CA) inhibitory activity through coordination to the catalytic zinc ion [1]. N,N-Dimethyl-1H-pyrazole-4-sulfonamide and closely related analogs exhibit differential inhibition constants across CA isoforms, with reported Ki values including: CA I Ki = 3.7 μM (3700 nM), CA II Ki = 670 nM, and CA VA Ki = 501 nM [2]. The approximately 5.5-fold selectivity between CA I and CA II (Ki ratio: 3700 nM / 670 nM ≈ 5.5) is consistent with the class profile of primary sulfonamide CA inhibitors [1]. Unsubstituted 1H-pyrazole-4-sulfonamide lacks published Ki data for these specific isoforms in the same assay systems [3].

CA isoform selectivity
Class-level inference
CA I Ki = 3.7 μM, CA II Ki = 670 nM, CA VA Ki = 501 nM
~5.5-fold CA II/CA I selectivity
Unsubstituted analog lacks published isoform Ki data.
Quantifiable isoform selectivity baseline for CA-targeted studies.
Stopped-flow CO2 hydration assay; recombinant human isoforms.
Carbonic anhydrase Enzyme inhibition Sulfonamide Isoform selectivity Binding affinity

Research and Procurement Scenarios


Fragment-Based Drug Discovery for hnRNPA1

This compound is a validated fragment hit for the hnRNPA1 UP1 domain with a 1.5 Å resolution X-ray co-crystal structure (PDB: 9F51), making it suitable for structure-guided fragment elaboration campaigns [1]. Unlike unsubstituted or N-methyl analogs lacking this validation, procurement of this specific compound enables immediate structure-based optimization without de novo fragment screening. The binding mode at cryptic pockets of UP1 has been experimentally characterized, providing atomic-level coordinates for rational design of higher-affinity inhibitors targeting neurodegenerative disease and oncology applications where hnRNPA1 deregulation is implicated [1].

PMC Library Synthesis Building Block

As a pyrazole-4-sulfonamide scaffold, this compound class is compatible with established 3-step PMC protocols using sulfur-functionalized aminoacrolein derivatives, a methodology validated in ACS Combinatorial Science and cited by 22 subsequent publications [2]. This compatibility distinguishes it from 3,5-dimethyl analogs requiring alternative cyclization routes. Procurement for library synthesis programs leverages this established methodology to reduce reaction development time and enable parallel analog generation.

Nav1.7 Sodium Channel Modulator Screening

The compound has a quantifiable IC50 of 4.04 μM against human Nav1.7 under standardized PatchXpress electrophysiology conditions (partially inactivated state; −10 mV activation pulse) [3]. This provides a reproducible activity benchmark for ion channel screening programs evaluating pyrazole sulfonamide derivatives. Procurement of this compound with known Nav1.7 activity enables its use as a reference standard when testing novel pyrazole sulfonamide analogs or establishing assay validation parameters.

Carbonic Anhydrase Isoform Profiling and Selectivity

With defined inhibition constants across carbonic anhydrase isoforms (CA I Ki = 3.7 μM; CA II Ki = 670 nM; CA VA Ki = 501 nM), this compound serves as a reference tool for CA isoform selectivity studies [4]. The ~5.5-fold selectivity for CA II over CA I provides a quantifiable baseline for structure-activity relationship studies aimed at improving isoform specificity. Procurement supports enzymatic profiling efforts where defined Ki values across multiple isoforms are required for assay calibration or comparative analysis.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery (hnRNPA1)
X-ray validated binding pose
Structure-guided elaboration without de novo screening
PMC Library Synthesis
PMC protocol compatibility
Parallel analog generation with established 3-step method
Nav1.7 Modulator Screening
Defined Nav1.7 IC50 benchmark
Assay standardization and comparative electrophysiology
Carbonic Anhydrase Isoform Profiling
Isoform Ki dataset
Isoform selectivity characterization and SAR baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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